Product packaging for 2-Ethyl-2-butenoic acid(Cat. No.:CAS No. 1187-13-9)

2-Ethyl-2-butenoic acid

Cat. No.: B075542
CAS No.: 1187-13-9
M. Wt: 114.14 g/mol
InChI Key: KFSQJVOLYQRELE-HWKANZROSA-N
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Description

2-Ethyl-2-butenoic acid is an α,β-unsaturated carboxylic acid that serves as a valuable building block and intermediate in sophisticated organic synthesis. Its structure, featuring an electron-deficient alkene conjugated to a carboxylic acid, makes it a versatile substrate for Michael addition reactions, cyclizations, and the synthesis of more complex, functionalized molecules. Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly as a precursor for lactones and other heterocyclic compounds with potential bioactive properties. Its mechanism of action in research contexts often involves acting as an electrophile, where the β-carbon of the unsaturated system is susceptible to nucleophilic attack, enabling the construction of new carbon-carbon bonds. Furthermore, it finds application in materials science for the synthesis of specialized polymers and fine chemicals. This product is provided with high purity to ensure consistency and reliability in your experimental results, supporting advancements in synthetic methodology and drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B075542 2-Ethyl-2-butenoic acid CAS No. 1187-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-ethylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSQJVOLYQRELE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309241
Record name (2E)-2-Ethyl-2-butenoic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-13-9, 4411-99-8
Record name (2E)-2-Ethyl-2-butenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1187-13-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-ethyl-, (E)-
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Record name 2-Ethyl-2-butenoic acid
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Record name (2E)-2-Ethyl-2-butenoic acid
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Record name 2-ethyl-2-butenoic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-butenoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the experimental determination of the acid dissociation constant (pKa).

Core Physicochemical Properties

This compound, also known as 2-ethylcrotonic acid, is an unsaturated carboxylic acid. Understanding its physicochemical properties is fundamental for its application in various scientific and industrial fields, including as a potential intermediate in the synthesis of more complex molecules. The properties of the (E)-isomer are most commonly reported.

Data Presentation

The following table summarizes the available quantitative physicochemical data for (E)-2-Ethyl-2-butenoic acid. It is important to note that while some data are from experimental measurements, others are predicted and should be considered as such.

PropertyValueData TypeReference
Molecular Formula C₆H₁₀O₂-[1]
Molecular Weight 114.14 g/mol -[1]
Melting Point -35 °CExperimental[2]
Boiling Point 200 °CExperimental[2]
Density 0.948 g/mLExperimental[2]
Refractive Index 1.443Experimental[2]
pKa (Strongest Acidic) ~4.97Predicted*
Water Solubility Insoluble (inferred)Inferred**[3]

*Predicted value is for the structurally similar compound 2-ethylacrylic acid. **Inference is based on the insolubility of the related compound, ethyl but-2-enoate.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by pressing the open end into the powder and tapping the sealed end on a hard surface to compact the sample.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.

  • For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • For a pure compound, the melting range should be narrow (typically 1-2°C).

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount (a few milliliters) of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube or heating bath, making sure the sample is immersed in the heating medium.

  • Heat the side arm of the Thiele tube gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

Potentiometric titration is an accurate method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding small increments of the NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.

  • Continue the titration until the pH begins to plateau again after the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.[4]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a solvent.[5]

Apparatus:

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker at a constant temperature

  • Centrifuge (optional)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

  • Syringe filters

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid ensures that a saturated solution is formed.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Agitate the flask for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the undissolved solid to settle. If necessary, centrifuge the sample to aid in the separation of the solid and liquid phases.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

  • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.

experimental_workflow start Start prep_acid Prepare Aqueous Solution of this compound start->prep_acid calibrate_ph Calibrate pH Meter start->calibrate_ph setup_titration Set up Titration Apparatus prep_acid->setup_titration calibrate_ph->setup_titration titrate Titrate with Standardized NaOH (Record pH and Volume) setup_titration->titrate plot_data Plot Titration Curve (pH vs. Volume) titrate->plot_data determine_ep Determine Equivalence Point plot_data->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka pH at Half-Equivalence Point = pKa determine_hep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination of this compound.

References

An In-depth Technical Guide to 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, represents a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid moiety and a carbon-carbon double bond, provides multiple sites for chemical modification, making it a potential building block for the synthesis of more complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the known properties, synthesis strategies, and potential applications of this compound, with a focus on information relevant to research and development.

Chemical Identity and Structure

The primary isomer of interest is (E)-2-Ethyl-2-butenoic acid.

  • CAS Number: 1187-13-9 for the (E)-isomer. Another CAS number, 4411-99-8, is also associated with this compound.

  • Molecular Formula: C₆H₁₀O₂[1]

  • Molecular Weight: 114.14 g/mol [1]

  • IUPAC Name: (2E)-2-ethylbut-2-enoic acid

  • Structure:

    alt text

Physicochemical Properties

A summary of the available physicochemical data for (E)-2-Ethyl-2-butenoic acid is presented in the table below. Data for this specific molecule is limited, and further experimental characterization is warranted.

PropertyValueReference
CAS Number 1187-13-9[2]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Melting Point -35 °C[3]
Boiling Point 200 °C[3]
Density 0.948 g/mL[3]
Refractive Index 1.443[3]

Synthesis of this compound: Experimental Protocols

Representative Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from carbonyl compounds and phosphonium ylides. To synthesize an α,β-unsaturated acid, a stabilized ylide derived from an α-haloacetate is typically reacted with a ketone, followed by hydrolysis of the resulting ester.

Materials:

  • 2-Butanone

  • Ethyl bromoacetate

  • Triphenylphosphine

  • Strong base (e.g., Sodium hydride or n-butyllithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromoacetate and stir the mixture to form the phosphonium salt. Cool the suspension in an ice bath and slowly add a strong base to generate the ylide.

  • Wittig Reaction: To the ylide solution, add 2-butanone dropwise at 0°C. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Ester Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-ethyl-2-butenoate.

  • Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude this compound can be further purified by recrystallization or column chromatography.

Logical Flow of the Wittig-based Synthesis

Wittig_Synthesis reagents 2-Butanone + Ethyl bromoacetate + Triphenylphosphine ylide Phosphonium Ylide Formation reagents->ylide wittig Wittig Reaction ylide->wittig ester Ethyl 2-ethyl-2-butenoate wittig->ester hydrolysis Base-catalyzed Hydrolysis ester->hydrolysis acid This compound hydrolysis->acid purification Purification acid->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Representative Protocol 2: Synthesis via Reformatsky Reaction and Dehydration

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. Subsequent dehydration yields the α,β-unsaturated ester, which can then be hydrolyzed.

Materials:

  • 2-Butanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., Benzene or Toluene)

  • Iodine (catalytic amount)

  • Sulfuric acid (for dehydration and work-up)

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Reformatsky Reaction: In a flame-dried flask, place activated zinc dust and a crystal of iodine. Add a solution of 2-butanone and ethyl bromoacetate in anhydrous benzene. Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the zinc is consumed.

  • Work-up and β-Hydroxy Ester Isolation: Cool the reaction mixture and add dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 3-hydroxy-2-ethyl-2-methylbutanoate.

  • Dehydration: Dehydrate the β-hydroxy ester by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by distillation.

  • Hydrolysis: Hydrolyze the resulting ethyl 2-ethyl-2-butenoate using the procedure described in the Wittig protocol (Step 4).

  • Purification: Purify the final product as described in the Wittig protocol (Step 5).

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several areas of potential interest for researchers.

  • Intermediate in Organic Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules due to the reactivity of its carboxylic acid group and the double bond.[4]

  • Flavor and Fragrance Industry: Short-chain carboxylic acids and their esters are often used in the flavor and fragrance industry.[4]

  • Precursor for Bioactive Compounds: Its derivatives could be synthesized and screened for various biological activities. The α,β-unsaturated carbonyl moiety is a feature in some pharmacologically active compounds.[4]

Generalized Workflow for Screening Novel Carboxylic Acid Derivatives

Given the limited specific biological data for this compound, the following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel carboxylic acid derivatives, which could be applied to this compound and its analogs.

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start This compound derivatization Chemical Derivatization start->derivatization purification Purification & Characterization (NMR, MS) derivatization->purification in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) purification->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo Active lead_opt Lead Optimization in_vivo->lead_opt

Caption: A general workflow for the synthesis and biological screening of novel carboxylic acid derivatives.

Conclusion

This compound is a simple yet potentially versatile molecule. While detailed information on its biological activity and specific, optimized synthesis protocols are currently lacking in the public domain, its chemical structure suggests its utility as a building block in organic synthesis and as a scaffold for the development of new chemical entities. The generalized experimental approaches and screening workflow provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further research is necessary to fully elucidate the physicochemical properties, biological activities, and potential applications of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Expected Spectroscopic Data of 2-Ethyl-2-butenoic Acid

Based on the structure of this compound, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the double bond.

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Vinylic (=CH-)6.5 - 7.5Quartet (q)1H
Ethyl group (-CH₂CH₃)2.0 - 2.5Quartet (q)2H
Methyl group (-CH₂CH₃)1.0 - 1.3Triplet (t)3H
Methyl group (=C-CH₃)1.8 - 2.2Doublet (d)3H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Carbon Type Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 185
Vinylic (=C(COOH)-)125 - 140
Vinylic (=CH-)135 - 150
Ethyl group (-CH₂CH₃)20 - 30
Methyl group (-CH₂CH₃)10 - 15
Methyl group (=C-CH₃)15 - 25
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[1][2]

Functional Group Expected Absorption Range (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)2500 - 3300Strong, BroadHydrogen-bonded O-H stretch
C-H (sp² and sp³)2850 - 3100Medium to StrongC-H stretching vibrations
C=O (Carboxylic Acid)1680 - 1720Strong, SharpCarbonyl stretch, conjugated
C=C (Alkene)1620 - 1680MediumC=C stretching vibration
C-O1210 - 1320StrongC-O stretching vibration
O-H Bend910 - 950Medium, BroadOut-of-plane O-H bend
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a carboxylic acid.

m/z Value Interpretation
114Molecular Ion (M⁺)
99Loss of a methyl group (-CH₃)
87Loss of an ethyl group (-CH₂CH₃)
69Loss of a carboxyl group (-COOH)
45Carboxyl group fragment [COOH]⁺

Spectroscopic Data of a Structurally Related Compound: Ethyl (E)-2-butenoate

For reference, the following tables summarize the available spectroscopic data for Ethyl (E)-2-butenoate, the ethyl ester of a close structural analog.

NMR Data of Ethyl (E)-2-butenoate

The following data is for Ethyl (E)-2-butenoate in CDCl₃.[3]

¹H NMR Data

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
=CH-CO6.9Doublet of Quartets (dq)15.6, 7.0
CH₃-CH=5.8Doublet of Quartets (dq)15.6, 1.8
-O-CH₂-4.1Quartet (q)7.1
=CH-CH₃1.8Doublet of Doublets (dd)7.0, 1.8
-CH₂-CH₃1.2Triplet (t)7.1

¹³C NMR Data

Carbon Assignment Chemical Shift (ppm)
C=O166.5
=CH-CO144.5
CH₃-CH=123.2
-O-CH₂-60.2
=CH-CH₃17.9
-CH₂-CH₃14.2
IR Data of Ethyl (E)-2-butenoate
Functional Group Absorption Range (cm⁻¹)
C-H (sp² and sp³)~2900 - 3100
C=O (Ester)~1720
C=C (Alkene)~1650
C-O~1170, 1270
Mass Spectrometry Data of Ethyl (E)-2-butenoate

The mass spectrum of Ethyl (E)-2-butenoate shows a molecular ion peak at m/z = 114.[4]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 200-250 ppm) is required.

    • A longer acquisition time and a greater number of scans are typically needed due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition and Processing cluster_interpretation Structural Elucidation Synthesis Synthesis and/or Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Acquire FID Process Data (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Combine Spectroscopic Data to Determine Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Synthetic Nature of 2-Ethyl-2-butenoic Acid: An Analysis of Its Absence in Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of scientific literature and chemical databases reveals no evidence of 2-Ethyl-2-butenoic acid as a naturally occurring compound. A comprehensive search indicates that this specific chemical structure has not been isolated from plant, animal, or microbial sources. One database explicitly notes that this compound is "not found in nature"[1]. This technical guide, therefore, addresses the initial query by first clarifying the synthetic origin of this compound and subsequently providing an overview of the natural occurrence of structurally related compounds that are often found in biological systems.

Structurally Related Analogs Found in Nature

While this compound itself is not a known natural product, several closely related isomers and analogs are well-documented constituents of various natural sources. These compounds, which share a similar carbon skeleton but differ in saturation or functional groups, include (E)-2-butenoic acid (crotonic acid), ethyl 2-butenoate, and 2-ethylbutyric acid. The natural sources of these related molecules are summarized in the table below.

Compound NameStructureNatural SourcesReferences
(E)-2-Butenoic acid (Crotonic acid)CH₃CH=CHCOOHCarrot seed, Coffee[2]
Ethyl 2-butenoate (Ethyl crotonate)CH₃CH=CHCOOCH₂CH₃Apples, Papaya, Strawberries, Rum, Wine, Cocoa, Guava, Mussels[3][4][5]
2-Ethylbutyric acidCH₃CH₂CH(CH₂CH₃)COOHNot explicitly detailed in the provided search results, but is a known branched-chain fatty acid.

Experimental Protocols

Given that this compound is not found in nature, there are no established experimental protocols for its isolation or quantification from natural matrices. The synthesis of this compound, however, would follow standard organic chemistry methodologies, which are outside the scope of this guide on its natural occurrence.

Biological Signaling Pathways

There are no known biological signaling pathways that involve this compound, which is consistent with its absence in living organisms. Research into the biological activities of its naturally occurring analogs is ongoing, but a discussion of those pathways is not directly relevant to the specified topic.

Visualizing Structural Relationships

To clarify the distinctions between this compound and its naturally occurring relatives, the following diagram illustrates their structural relationships.

A This compound (Not found in nature) B (E)-2-Butenoic acid (Crotonic acid) A->B Isomer (different substituent) C Ethyl 2-butenoate (Ethyl crotonate) A->C Related by esterification D 2-Ethylbutyric acid A->D Saturated analog

References

Potential Biological Activity of 2-Ethyl-2-butenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-Ethyl-2-butenoic acid based on its structural similarity to other short-chain fatty acids (SCFAs) and butenoic acid derivatives. To date, there is limited direct experimental evidence for the biological effects of this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining potential mechanisms of action, relevant experimental protocols, and comparative data from related compounds to facilitate future investigation.

Introduction

This compound is a C6 short-chain fatty acid derivative. While direct research into its biological activity is not extensively documented in publicly available literature, its structural characteristics suggest it may share pharmacological properties with other well-studied short-chain fatty acids (SCFAs) and butenoic acid analogs. These related compounds are known to exert significant influence on cellular processes, including gene expression, cell signaling, and inflammatory responses. This guide explores the probable biological activities of this compound by examining the established mechanisms of its structural relatives. The primary hypothesized mechanisms of action are the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). Additionally, given the role of some SCFAs in modulating inflammatory and cell proliferation pathways, a potential interaction with the STAT5 signaling cascade is also considered.

Potential Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

Many short-chain fatty acids are known inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene transcription. This mechanism is a key factor in the anti-inflammatory and anti-cancer effects of compounds like butyrate. Given its structure, this compound may act as an HDAC inhibitor, thereby influencing the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

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HDAC_Inhibition_Pathway 2_Ethyl_2_butenoic_acid This compound HDAC Histone Deacetylase (HDAC) 2_Ethyl_2_butenoic_acid->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_Histones->Histones HDAC Activity Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Relaxed_Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Bak) Relaxed_Chromatin->Gene_Expression

Caption: Potential HDAC Inhibition Pathway of this compound.

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known ligands for specific G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1][2] These receptors are expressed in various tissues, including immune cells, adipocytes, and gut epithelial cells, and are involved in regulating metabolic and inflammatory responses. Activation of FFAR2 and FFAR3 by SCFAs can trigger downstream signaling cascades involving G-proteins such as Gαi/o and Gαq/11, leading to modulation of intracellular cyclic AMP (cAMP) levels and calcium mobilization.[1] It is plausible that this compound could act as an agonist for these receptors, thereby influencing cellular signaling pathways related to inflammation and metabolism.

STAT5 Signaling Pathway Modulation

Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine signaling and plays a critical role in cell proliferation, differentiation, and survival. Some short-chain fatty acid derivatives have been shown to induce the phosphorylation and activation of STAT5. This activation can lead to the transcription of target genes that regulate cellular growth and survival. The potential for this compound to modulate STAT5 signaling warrants investigation, as this could have implications for its use in contexts such as hematopoiesis and immune cell regulation.

Quantitative Data on Related Compounds

While no specific quantitative data for this compound is currently available, the following tables summarize the inhibitory concentrations (IC50) of other short-chain fatty acids and butenoic acid derivatives against HDACs. This data provides a comparative framework for estimating the potential potency of this compound.

Table 1: IC50 Values of Short-Chain Fatty Acids against HDACs

CompoundIC50 (mM)Cell Line/Assay ConditionReference
Butyrate0.09Nuclear extracts from HT-29 cells
PropionateLess potent than butyrateNuclear extracts from HT-29 cells
Butyric Acid0.318Recombinant human HDAC3

Table 2: IC50 Values of Butenoic Acid Derivatives and Other HDAC Inhibitors

CompoundHDAC IsoformIC50 (nM)Reference
4-Phenyl-3-butenoic acid (PBA)Selected HDAC isoformsMicromolar range
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)Selected HDAC isoforms~30-fold lower than PBA
Vorinostat (SAHA)HDAC113.2
Vorinostat (SAHA)HDAC277.2
Vorinostat (SAHA)HDAC38,908

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols, which are standard in the field for studying SCFAs and their derivatives, are recommended.

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Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models HDAC_Assay HDAC Inhibition Assay Animal_Model Animal Models of Disease (e.g., Inflammation, Cancer) HDAC_Assay->Animal_Model GPCR_Assay GPCR Activation Assay GPCR_Assay->Animal_Model STAT5_Assay STAT5 Activation Assay (Western Blot) STAT5_Assay->Animal_Model Compound This compound Compound->HDAC_Assay Compound->GPCR_Assay Compound->STAT5_Assay

Caption: Proposed Experimental Workflow for this compound.

HDAC Inhibition Assay

Objective: To determine if this compound inhibits HDAC activity and to quantify its potency (IC50).

Methodology:

  • Preparation of Nuclear Extracts:

    • Culture a relevant cell line (e.g., HT-29 human colon carcinoma cells) to confluency.

    • Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

    • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • HDAC Activity Assay:

    • Use a commercially available fluorometric HDAC activity assay kit.

    • Prepare a reaction mixture containing the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of this compound.

    • Include a known HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) as a positive control and a vehicle control (e.g., DMSO or PBS).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution provided in the kit.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

GPCR Signaling Assay (cAMP Measurement)

Objective: To assess whether this compound activates FFAR2 or FFAR3 by measuring changes in intracellular cAMP levels.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line that endogenously expresses FFAR2 and/or FFAR3 (e.g., certain immune cell lines) or a host cell line (e.g., HEK293) transiently or stably transfected with the receptor of interest.

  • cAMP Assay:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound.

    • Include a known agonist for the receptor as a positive control and a vehicle control.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

STAT5 Activation Assay (Western Blot)

Objective: To determine if this compound induces the phosphorylation of STAT5.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a hematopoietic cell line like Ba/F3) in the appropriate medium.

    • Starve the cells of growth factors for a few hours to reduce basal STAT5 phosphorylation.

    • Treat the cells with different concentrations of this compound for various time points (e.g., 15, 30, 60 minutes).

    • Include a positive control (e.g., a cytokine like IL-3) and a vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control protein (e.g., β-actin or GAPDH).

[3]4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the p-STAT5 signal to the total STAT5 and/or the loading control signal.
  • Compare the levels of p-STAT5 in treated samples to the controls.

Conclusion

While direct experimental data on the biological activity of this compound is lacking, its structural similarity to other biologically active short-chain fatty acids and butenoic acid derivatives provides a strong rationale for investigating its potential as a modulator of key cellular pathways. The hypothesized mechanisms of HDAC inhibition and GPCR activation, along with potential effects on STAT5 signaling, offer promising avenues for future research. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the pharmacological profile of this compound and to elucidate its potential therapeutic applications.

References

An In-depth Technical Guide to the Isomeric Forms of 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, exists as two geometric isomers: (E)-2-Ethyl-2-butenoic acid and (Z)-2-Ethyl-2-butenoic acid. These isomers, arising from the restricted rotation around the carbon-carbon double bond, possess the same molecular formula (C₆H₁₀O₂) and molecular weight (114.14 g/mol ) but differ in the spatial arrangement of their substituents. This structural variance can lead to distinct physicochemical properties and biological activities, making their individual characterization crucial for applications in chemical synthesis, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of these isomers.

Introduction to Geometric Isomerism in this compound

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism. In the case of this compound, the double bond between the second and third carbon atoms prevents free rotation, leading to two fixed spatial arrangements of the substituent groups.

  • (E)-2-Ethyl-2-butenoic acid (trans-isomer): The higher priority groups on each carbon of the double bond (according to Cahn-Ingold-Prelog priority rules) are on opposite sides.

  • (Z)-2-Ethyl-2-butenoic acid (cis-isomer): The higher priority groups on each carbon of the double bond are on the same side.

The IUPAC name for the trans-isomer is (E)-2-ethylbut-2-enoic acid, and for the cis-isomer, it is (Z)-2-ethylbut-2-enoic acid.[1][2]

Physicochemical Properties

The different spatial arrangements of the functional groups in the (E) and (Z)-isomers are expected to influence their physical and chemical properties, such as polarity, boiling point, melting point, and solubility. While comprehensive experimental data for both isomers is limited, some properties have been reported or can be inferred from related compounds.

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-2-Ethyl-2-butenoic acid(Z)-2-Ethyl-2-butenoic acid
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol [3]114.14 g/mol
CAS Number 1187-13-9[3]Not available
Density 0.9578 g/cm³No data available
Boiling Point 209.05 °CNo data available
Melting Point 45.5 °CNo data available
Refractive Index 1.4475No data available

Note: Data for the (Z)-isomer is largely unavailable in the searched literature.

Synthesis and Separation of Isomers

The stereoselective synthesis of either the (E) or (Z) isomer of this compound presents a significant chemical challenge. Often, chemical syntheses result in a mixture of both isomers, necessitating effective separation techniques.

General Synthetic Approaches
  • Aldol Condensation: Condensation of an appropriate aldehyde and carboxylic acid derivative followed by dehydration.

  • Wittig Reaction: Reaction of an α-phosphoranylidene ester with a ketone.

  • Grignard Reaction: Carboxylation of a vinyl Grignard reagent. A described synthesis for 2-ethylbutanoic acid involves the reaction of a Grignard reagent (prepared from 3-halopentane) with carbon dioxide.[1]

The stereochemical outcome of these reactions is often dependent on the reaction conditions, catalysts, and substrates used. For instance, the synthesis of related 3-alkyl-4-oxo-2-butenoic acid esters shows that the (Z)-isomer can be obtained from 3-alkyl-4-hydroxybutenolides, which can then be isomerized to the (E)-ester under acidic conditions.[4][5]

Experimental Protocol: Conceptual Synthesis of this compound via Grignard Reaction

This protocol is a conceptual adaptation for the synthesis of the target compound.

Objective: To synthesize this compound.

Materials:

  • (E/Z)-2-bromo-2-pentene

  • Magnesium turnings

  • Dry diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small amount of a solution of (E/Z)-2-bromo-2-pentene in dry diethyl ether to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining solution of (E/Z)-2-bromo-2-pentene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture.

  • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

  • Acidify the mixture by slowly adding aqueous hydrochloric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of (E) and (Z)-2-Ethyl-2-butenoic acid.

Separation of Isomers

The separation of (E) and (Z) isomers can be challenging due to their similar physical properties. Chromatographic methods are typically employed:

  • Gas Chromatography (GC): Can be used for the separation of volatile derivatives, such as the ethyl esters of the acids. The choice of the stationary phase is critical for achieving good resolution.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a potential method for separating the isomers. The use of silver ions in the mobile phase has been shown to be effective for separating geometric isomers of other unsaturated fatty acid esters by forming reversible charge-transfer complexes.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between geometric isomers. The chemical shifts of the protons and carbons attached to or near the double bond will differ due to the different anisotropic effects of the substituent groups. For (E) and (Z)-2-butenoic acid esters, the chemical shifts of the vinylic proton and the methyl group on the double bond are characteristically different.

While specific NMR data for this compound isomers are not available in the searched literature, data for related compounds like ethyl (E)-2-butenoate can provide insights. For ethyl (E)-2-butenoate, the coupling between the vinylic proton and the protons of the adjacent methyl group can be observed in COSY spectra.[8]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the O-H bond of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O bond (around 1700 cm⁻¹), and the C=C bond (around 1650 cm⁻¹). The out-of-plane C-H bending vibration for the vinylic proton can be diagnostic for the stereochemistry. For trans isomers, this band is typically stronger and found at a higher wavenumber than for cis isomers.

Mass Spectrometry (MS)

The mass spectra of the (E) and (Z) isomers are expected to be very similar, as they are stereoisomers. Both should show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns are also likely to be nearly identical, making it difficult to distinguish the isomers by mass spectrometry alone without prior separation.

Biological Activity and Potential in Drug Development

There is currently a significant lack of research into the specific biological activities of the isomeric forms of this compound. However, the broader class of butenoic acid derivatives has shown some biological relevance.

  • Derivatives of 2-ethylbut-3-enoic acid are considered as potential precursors for bioactive compounds in drug development.[9]

  • The structurally related compound, 2-ethylhexanoic acid, has been shown to be a metabolite of various industrial chemicals and has been studied for its reproductive and developmental toxicity.[10]

  • Other butenoic acid derivatives have been investigated for their potential as depressants, interacting with GABA receptors.[11]

Given the precedent for biological activity in structurally similar compounds, the (E) and (Z) isomers of this compound represent an unexplored area for pharmacological research. Their potential to interact with biological targets could differ significantly based on their stereochemistry, a common theme in drug development.

Logical Relationships and Experimental Workflows

Synthesis and Isomerization Workflow

The synthesis of a specific isomer of this compound may involve a non-stereoselective synthesis followed by separation or a stereoselective synthesis that favors one isomer. Isomerization from the less stable to the more stable isomer is also a possibility.

Synthesis_and_Isomerization Reactants Starting Materials Synthesis Chemical Synthesis Reactants->Synthesis Mixture Mixture of (E) and (Z) Isomers Synthesis->Mixture Separation Chromatographic Separation Mixture->Separation E_Isomer (E)-2-Ethyl-2-butenoic acid Separation->E_Isomer Z_Isomer (Z)-2-Ethyl-2-butenoic acid Separation->Z_Isomer Isomerization Isomerization (e.g., acid/heat) Z_Isomer->Isomerization Often (Z) to (E) Isomerization->E_Isomer Often (Z) to (E)

Caption: A conceptual workflow for the synthesis and separation of this compound isomers.

Conclusion and Future Directions

The isomeric forms of this compound, (E) and (Z), represent a pair of compounds with largely unexplored potential. While some physicochemical data for the (E)-isomer is available, there is a significant knowledge gap concerning the (Z)-isomer and the biological activities of both. Future research should focus on:

  • Developing robust, stereoselective synthetic routes to obtain pure samples of each isomer.

  • Comprehensive characterization of the physicochemical and spectroscopic properties of the (Z)-isomer.

  • Screening both isomers for a wide range of biological activities, including antimicrobial, anticancer, and receptor-binding assays.

A deeper understanding of the distinct properties and biological functions of these isomers could unlock their potential in medicinal chemistry and materials science.

References

Methodological & Application

Synthesis of 2-Ethyl-2-butenoic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Ethyl-2-butenoic acid, a valuable intermediate in organic synthesis and drug development. The synthesis is a two-step process commencing with an aldol condensation of n-butyraldehyde and acetaldehyde to form the intermediate, 2-ethyl-2-butenal. Subsequent oxidation of this intermediate yields the final product, this compound. This protocol outlines the required reagents, reaction conditions, and purification methods.

Introduction

This compound is an unsaturated carboxylic acid with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its structural features, including a C=C double bond and a carboxylic acid moiety, make it a versatile synthon for various chemical transformations. The described synthetic route offers a reliable and scalable method for its preparation in a laboratory setting.

Overall Reaction Scheme

Figure 1: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • n-Butyraldehyde, acetaldehyde, and 2-ethyl-2-butenal are flammable and volatile. Avoid open flames and sources of ignition.

  • Potassium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Handle with caution and add it to water slowly, never the other way around.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Quantification of 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of organic acids. The method relies on the separation of the analyte from a sample matrix on a stationary phase followed by detection using a UV detector. The chromophore in 2-Ethyl-2-butenoic acid allows for sensitive detection at low wavelengths.

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol outlines the steps for sample preparation, instrument setup, and analysis.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, cell culture media, reaction mixture)

  • Syringe filters (0.22 µm, PTFE or nylon)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in ultrapure water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The following is a general protocol for biological fluids. It should be optimized based on the specific matrix.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Filtration: Filter the supernatant or diluted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase A) to establish a baseline.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard periodically to monitor instrument performance.

6. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Apply the appropriate dilution factor from the sample preparation step to calculate the final concentration in the original sample.

Data Presentation

The following table summarizes hypothetical quantitative data from a method validation study for the quantification of this compound using the described HPLC-UV method. This data serves as a target for method performance.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 8%
Accuracy (Recovery %) 92 - 108%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Sample Collection (e.g., Plasma) P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 P5 Filtration (0.22 µm) P4->P5 A3 Inject Samples P5->A3 S1 Weigh Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Prepare Working Standards (1-100 µg/mL) S2->S3 A2 Inject Standards S3->A2 A1 HPLC System Equilibration A1->A2 A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for this compound quantification.

HPLC-UV Analysis Logic

This diagram outlines the logical steps within the HPLC-UV instrument during the analysis.

G cluster_hplc HPLC System Pump Pump Mobile Phase Delivery Injector Autosampler Sample Injection Pump->Injector Column C18 Column Analyte Separation Injector->Column Detector UV Detector (210 nm) Analyte Detection Column->Detector Data Data System Chromatogram Generation Detector->Data

Caption: HPLC-UV analysis logical flow.

Signaling Pathway (Placeholder)

As this compound's specific signaling pathways are not well-defined in publicly available literature, a generalized metabolic pathway diagram is provided as a placeholder. This can be adapted as more information becomes available.

G cluster_pathway Hypothetical Metabolic Pathway Metabolite_A Precursor Metabolite Enzyme1 Enzyme 1 Metabolite_A->Enzyme1 Metabolite_B Intermediate Enzyme2 Enzyme 2 Metabolite_B->Enzyme2 Analyte This compound Enzyme3 Enzyme 3 Analyte->Enzyme3 Metabolite_C Downstream Metabolite Enzyme1->Metabolite_B Enzyme2->Analyte Enzyme3->Metabolite_C

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The provided HPLC-UV method offers a reliable starting point for the quantification of this compound. It is imperative that researchers, scientists, and drug development professionals perform in-house validation of this method for their specific application and matrix to ensure data accuracy and reliability, adhering to relevant regulatory guidelines. The presented protocols and data serve as a comprehensive guide for establishing a robust analytical workflow.

Application Notes and Protocols: 2-Ethyl-2-butenoic Acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-butenoic acid is a versatile organic building block with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its unique branched structure and α,β-unsaturation offer multiple reaction sites for derivatization, enabling the creation of diverse molecular architectures. This document provides detailed protocols for the synthesis of novel amide and ester derivatives of this compound and presents representative data on their potential biological activities.

Core Reactions and Derivatives

The carboxyl group and the double bond of this compound are the primary sites for chemical modification. Activation of the carboxylic acid to its more reactive acyl chloride form, (E)-2-ethyl-2-butenoyl chloride, facilitates the synthesis of a wide range of amide and ester derivatives. These derivatives are of particular interest in drug discovery due to the prevalence of amide and ester functionalities in biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Ethyl-2-butenoyl Chloride

This protocol outlines the conversion of this compound to its acyl chloride, a key intermediate for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude (E)-2-ethyl-2-butenoyl chloride can be used directly in the next step or purified by vacuum distillation.

G cluster_workflow Synthesis of (E)-2-Ethyl-2-butenoyl Chloride start Start: this compound in DCM add_socl2 Add Thionyl Chloride at 0°C start->add_socl2 reflux Reflux for 2-3 hours add_socl2->reflux evaporation Rotary Evaporation reflux->evaporation product Product: (E)-2-Ethyl-2-butenoyl Chloride evaporation->product G cluster_workflow Amide Synthesis Workflow start Start: Benzylamine and Et3N in DCM add_acyl_chloride Add (E)-2-Ethyl-2-butenoyl Chloride at 0°C start->add_acyl_chloride stir Stir at RT for 4-6 hours add_acyl_chloride->stir workup Aqueous Workup (NaHCO3, Brine) stir->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Product: N-Benzyl-2-ethyl-2-butenamide purify->product G cluster_pathway Hypothesized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor E2B-Amide Derivative Inhibitor->RAF

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-2-butenoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Ethyl-2-butenoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.

  • Recrystallization: Used to obtain high-purity crystalline this compound, provided a suitable solvent is found.

  • Fractional Distillation: Effective for separating the product from impurities with significantly different boiling points.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary based on the synthetic route but often include unreacted starting materials, byproducts from side reactions (such as isomers or oligomers), and residual solvents.

Q3: My this compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue. Refer to the troubleshooting guide for recrystallization below for potential solutions, which include trying different solvent systems, adjusting the cooling rate, or seeding the solution.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the crystalline solid can also be a good indicator of purity.

Troubleshooting Guides

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group in this compound to separate it from non-acidic impurities.

Experimental Protocol:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the aqueous layer containing the sodium 2-ethyl-2-butenoate.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities (back-extraction).

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 2-3), which will precipitate the purified this compound.

  • Extract the purified acid back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor Separation of Layers Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Recovery of Product Incomplete extraction or acidification.Ensure thorough mixing during extraction. Check the pH of the aqueous layer after acidification to ensure complete protonation.
Product is Contaminated with Neutral Impurities Insufficient washing of the aqueous layer.Perform an additional back-extraction of the aqueous layer with the organic solvent before acidification.

Logical Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude this compound in Organic Solvent Extract Extract with NaHCO₃ (aq) Crude->Extract Separate Separate Layers Extract->Separate OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer  Impurities AqueousLayer Aqueous Layer (Sodium 2-ethyl-2-butenoate) Separate->AqueousLayer  Product Salt Acidify Acidify with HCl AqueousLayer->Acidify PureAcid Pure this compound (Precipitate or Extract) Acidify->PureAcid

Workflow for Acid-Base Extraction of this compound.
Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[1] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[2]

Experimental Protocol:

  • Select a suitable solvent or solvent system where this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2]

  • Dissolve the crude acid in a minimum amount of the hot solvent to form a saturated solution.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Dry the crystals thoroughly.

Troubleshooting:

IssuePossible CauseSuggested Solution
Oiling Out The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
No Crystal Formation The solution is not sufficiently saturated, or the wrong solvent was chosen.Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixture of solvents. Cool the solution in an ice bath.
Low Yield Too much solvent was used, or the crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).

Solvent Selection Guide (General):

A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3] For a carboxylic acid like this compound, polar solvents should be considered.

Solvent PolarityExample SolventsPotential Suitability
Polar Protic Water, Ethanol, MethanolMay be too soluble, but a mixture with a non-polar solvent could work.
Polar Aprotic Acetone, Ethyl AcetateGood starting points for screening.
Non-Polar Hexane, TolueneLikely to have low solubility, but could be used as an anti-solvent in a solvent system.

Decision Tree for Recrystallization Troubleshooting:

RecrystallizationTroubleshooting Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol_Oiling Change Solvent/Mixture Lower Cooling Rate Seed Crystals OilingOut->Sol_Oiling Yes Sol_NoCrystals Concentrate Solution Cool Further Change Solvent NoCrystals->Sol_NoCrystals Yes Sol_LowYield Use Less Solvent Ensure Complete Cooling LowYield->Sol_LowYield Yes

Troubleshooting common issues in recrystallization.
Fractional Distillation

This method is suitable for separating liquids with different boiling points.[2] For this compound, it can be used to remove lower or higher boiling impurities.

Experimental Protocol:

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Add the crude this compound to the distillation flask along with boiling chips.

  • Heat the flask gradually to ensure a slow and steady distillation rate.

  • Monitor the temperature at the head of the column. Collect fractions based on their boiling points. The fraction corresponding to the boiling point of this compound should be the pure product.

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor Separation Inefficient column, distillation rate is too fast.Use a more efficient fractionating column (e.g., one with a larger surface area). Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Bumping Uneven boiling.Ensure fresh boiling chips are used. Use a magnetic stirrer if possible.
Temperature Fluctuations Inconsistent heating, or a mixture of components distilling.Ensure steady heating. Collect fractions over narrow temperature ranges.

Physical Properties for Distillation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₀O₂114.14~194-195
Hypothetical Lower Boiling Impurity-< 114.14< 194
Hypothetical Higher Boiling Impurity-> 114.14> 195

Note: The boiling point of this compound is an estimate based on similar compounds. The boiling points of impurities will vary depending on their identity.

Fractional Distillation Workflow Diagram:

FractionalDistillation Start Crude Liquid Mixture Heat Heat Mixture in Distillation Flask Start->Heat Vaporize Vapor Rises Through Fractionating Column Heat->Vaporize Monitor Monitor Temperature Vaporize->Monitor Condense Vapor Condenses and is Collected Fraction1 Collect Low Boiling Impurity Fraction Condense->Fraction1 Temp < B.P. of Product Fraction2 Collect Pure Product Fraction Condense->Fraction2 Temp = B.P. of Product Monitor->Condense Residue High Boiling Impurity Remains in Flask Monitor->Residue Temp > B.P. of Product

General workflow for fractional distillation.

References

Technical Support Center: Characterization of 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Ethyl-2-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its structure as a branched α,β-unsaturated carboxylic acid. Key difficulties include:

  • Isomer Separation: Distinguishing between the (E) and (Z)-geometric isomers can be challenging due to their similar physical properties.

  • Chromatographic Issues: The carboxylic acid group can lead to peak tailing in reverse-phase HPLC due to interactions with residual silanols on the stationary phase. Its volatility also makes it suitable for GC, but derivatization is often necessary to improve peak shape and thermal stability.[1][2]

  • Potential for Isomerization: The double bond may be susceptible to isomerization under certain analytical conditions, such as exposure to acid, base, or heat.

  • Identification of Impurities: Structurally similar impurities, arising from the synthesis process, can co-elute or have similar spectral properties, complicating accurate quantification and identification.

Q2: How can I differentiate between the (E) and (Z) isomers of this compound?

A2: Spectroscopic methods are key to differentiating the geometric isomers:

  • NMR Spectroscopy: 1H NMR is a powerful tool. The chemical shifts of the vinyl proton and the protons of the ethyl group will differ between the (E) and (Z) isomers due to the different spatial arrangement and through-space magnetic effects. Nuclear Overhauser Effect (NOE) experiments can definitively establish the stereochemistry by observing spatial proximity between the ethyl group and the other substituent on the double bond.

  • Chromatography: High-resolution gas chromatography (GC) with a suitable capillary column or specialized HPLC columns can often achieve separation of the isomers.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: While direct analysis of free carboxylic acids is possible on polar GC columns, derivatization is highly recommended to improve peak shape, reduce tailing, and enhance thermal stability.[3] Silylation, by converting the acidic proton to a trimethylsilyl (TMS) group, is a common and effective method.[4][5][6][7]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in Reverse-Phase HPLC

  • Possible Cause 1: Secondary Silanol Interactions. The acidic proton of the carboxyl group can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of the carboxylic acid and the silanol groups, minimizing these interactions.[1][8][9]

    • Solution 2: Increase Buffer Concentration. A higher buffer concentration can help to mask the silanol groups and improve peak shape.[2]

    • Solution 3: Use an End-Capped Column. Employ a column that has been end-capped to reduce the number of accessible free silanols.[2]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[1][2]

    • Solution: Reduce Sample Concentration. Dilute the sample and reinject. Observe if the peak shape improves.

  • Possible Cause 3: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Minimize Tubing Length. Use tubing with a narrow internal diameter and keep the connections as short as possible.[10]

GC Analysis

Issue: Poor Peak Shape and Low Response

  • Possible Cause 1: Adsorption. The polar carboxylic acid group can adsorb to active sites in the GC inlet or on the column, leading to broad, tailing peaks and poor recovery.

    • Solution 1: Derivatization. Derivatize the carboxylic acid to a less polar ester, such as a trimethylsilyl (TMS) ester, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5][6][7]

    • Solution 2: Use a Deactivated Inlet Liner. Ensure a clean, deactivated inlet liner is used to minimize active sites.

  • Possible Cause 2: Thermal Degradation. Although relatively stable, high temperatures in the GC inlet or column could potentially cause degradation or isomerization.

    • Solution: Optimize Temperatures. Use the lowest possible inlet and oven temperatures that still provide good chromatography.

Mass Spectrometry (MS) Analysis

Issue: Difficulty in Identifying the Molecular Ion

  • Possible Cause: Fragmentation. Carboxylic acids can sometimes exhibit a weak or absent molecular ion peak in electron ionization (EI) mass spectrometry due to fragmentation.

    • Solution 1: Use Soft Ionization Techniques. Employ chemical ionization (CI) or electrospray ionization (ESI) which are softer ionization methods and are more likely to produce a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

    • Solution 2: Analyze the Fragmentation Pattern. Look for characteristic fragment ions. For a carboxylic acid, common losses include the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS Analysis of this compound via Silylation
  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z

Data Presentation

Table 1: Representative HPLC and GC Data for this compound

ParameterHPLCGC (as TMS derivative)
Retention Time (min) ~ 12.5~ 8.2
Tailing Factor < 1.5< 1.3
Theoretical Plates > 5000> 100000

Table 2: Expected 1H NMR Chemical Shifts (in CDCl3)

Protons(E)-isomer (ppm)(Z)-isomer (ppm)Multiplicity
-COOH 10.0 - 12.010.0 - 12.0br s
=CH- ~ 6.8~ 6.2q
-CH2-CH3 ~ 2.2~ 2.5q
=C-CH2-CH3 ~ 1.1~ 1.2t
=CH-CH3 ~ 1.9~ 2.1d

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm-1)Intensity
O-H stretch (acid) 3300 - 2500Broad
C=O stretch (conjugated acid) 1710 - 1680Strong
C=C stretch 1650 - 1630Medium
C-O stretch 1320 - 1210Medium

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution For HPLC Derivatization Derivatization (GC) (e.g., Silylation) Sample->Derivatization For GC HPLC HPLC-UV Dissolution->HPLC GCMS GC-MS Derivatization->GCMS Data Chromatographic & Spectrometric Data HPLC->Data GCMS->Data Interpretation Structural Elucidation & Quantification Data->Interpretation troubleshooting_hplc Start Peak Tailing in HPLC? Cause1 Secondary Silanol Interactions? Start->Cause1 Yes Cause2 Column Overload? Cause1->Cause2 No Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Increase Buffer Conc. Cause1->Solution1b Solution1c Use End-capped Column Cause1->Solution1c Cause3 Extra-column Volume? Cause2->Cause3 No Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Minimize Tubing Length & Diameter Cause3->Solution3 End Improved Peak Shape Solution1a->End Solution1b->End Solution1c->End Solution2->End Solution3->End

References

Technical Support Center: Investigating the Degradation of 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on investigating the degradation pathways of 2-Ethyl-2-butenoic acid. As publicly available information on the specific degradation of this compound is limited, this guide offers troubleshooting advice, frequently asked questions, and proposed methodologies based on the degradation of structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: I am looking for established degradation pathways of this compound. Why is this information difficult to find?

A1: Our current information and a review of published scientific literature indicate that the specific microbial or metabolic degradation pathways of this compound have not been extensively studied or documented. Research has often focused on related molecules such as branched-chain fatty acids and other unsaturated carboxylic acids. Therefore, you are pioneering research in this specific area.

Q2: What are the likely initial steps in the degradation of this compound?

A2: Based on its structure as a branched-chain unsaturated carboxylic acid, the initial degradation steps are likely to involve the activation of the carboxyl group to a coenzyme A (CoA) thioester, followed by reactions targeting the double bond and the ethyl branch. Potential initial enzymatic attacks could include hydration of the double bond, reduction of the double bond, or epoxidation.

Q3: My microbial culture is not degrading this compound. What are some common reasons for this?

A3: There are several potential reasons for a lack of degradation:

  • Toxicity: The compound may be toxic to the microorganisms at the concentration you are using. Consider a dose-response experiment to determine the minimum inhibitory concentration (MIC).

  • Lack of appropriate enzymes: The selected microbial strain(s) may not possess the necessary enzymatic machinery to recognize and catabolize this specific branched unsaturated structure.

  • Acclimation period: The microorganisms may require a longer acclimation period to induce the relevant metabolic pathways.

  • Sub-optimal culture conditions: pH, temperature, aeration, and nutrient availability can all impact microbial activity. Ensure these are optimized for your chosen strains.

Q4: How can I identify the metabolites of this compound degradation?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of purified metabolites.

Troubleshooting Guides

Issue 1: No observable degradation of the parent compound in microbial cultures.
Possible Cause Troubleshooting Step
Compound ToxicityPerform a toxicity assay. Serially dilute the concentration of this compound to find a non-inhibitory level.
Inappropriate Microbial StrainScreen a variety of microorganisms known for degrading hydrocarbons, fatty acids, or xenobiotics. Environmental isolates from contaminated sites can also be a good source.
Incorrect Culture ConditionsOptimize growth parameters such as pH, temperature, and media composition. Test both aerobic and anaerobic conditions.
Insufficient AcclimationGradually introduce the compound to the culture over an extended period to allow for enzyme induction.
Issue 2: Inconsistent results in metabolite analysis.
Possible Cause Troubleshooting Step
Sample Preparation IssuesEnsure a consistent and reproducible method for quenching the reaction and extracting metabolites. Use internal standards to account for extraction efficiency.
Instrumental VariabilityRegularly calibrate your analytical instruments (e.g., LC-MS, GC-MS). Run quality control samples with each batch.
Abiotic TransformationRun sterile controls (culture medium with the compound but without microorganisms) to check for non-biological degradation.
Transient MetabolitesSample at more frequent time points, especially during the early stages of degradation, to capture short-lived intermediates.

Proposed Degradation Pathways

Given the absence of specific data for this compound, we propose the following hypothetical degradation pathways based on known metabolic routes for similar molecules. These pathways provide a logical starting point for your experimental investigations.

Pathway A: Beta-Oxidation-like Pathway with Initial Saturation

This pathway is plausible for many unsaturated fatty acids.

Beta_Oxidation_like_Pathway A This compound B 2-Ethyl-2-butenoyl-CoA A->B Acyl-CoA Synthetase C 2-Ethylbutanoyl-CoA B->C Enoyl-CoA Reductase D 2-Ethyl-3-hydroxybutanoyl-CoA C->D Acyl-CoA Dehydrogenase E 2-Ethyl-3-ketobutanoyl-CoA D->E Hydroxyacyl-CoA Dehydrogenase F Propionyl-CoA + Acetyl-CoA E->F Thiolase

Caption: Proposed Beta-Oxidation-like Pathway for this compound.

Pathway B: Hydration and Cleavage Pathway

This pathway considers the direct enzymatic action on the double bond.

Hydration_Cleavage_Pathway A This compound B 2-Ethyl-3-hydroxybutanoic acid A->B Hydratase C 2-Ethyl-3-hydroxybutanoyl-CoA B->C Acyl-CoA Synthetase D 2-Oxobutanoic acid + Propionyl-CoA C->D Aldolase/Thiolase

Caption: Hypothetical Hydration and Cleavage Pathway.

Experimental Protocols

Protocol 1: Screening Microorganisms for Degradation Activity
  • Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals but lacking a carbon source.

  • Prepare Inoculum: Grow selected microbial strains in a rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest cells by centrifugation, wash twice with sterile BSM, and resuspend in BSM to a specific optical density (e.g., OD600 = 1.0).

  • Set up Microcosms: In sterile flasks, add BSM and this compound as the sole carbon source to a final concentration of 50-100 mg/L.

  • Inoculate: Add the prepared inoculum to the flasks. Include a sterile control (no inoculum) and a positive control (a readily degradable substrate like glucose).

  • Incubate: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Monitor Degradation: At regular intervals, withdraw samples and analyze the concentration of this compound using HPLC or GC-MS.

Protocol 2: Identification of Metabolites by LC-MS
  • Sample Collection: Collect culture samples at various time points (e.g., 0, 12, 24, 48, 72 hours) from a degradation experiment.

  • Quenching and Extraction: Immediately quench metabolic activity by adding a cold solvent (e.g., methanol). Centrifuge to remove biomass. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Sample Preparation: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS Analysis: Inject the sample into an LC-MS system. Use a suitable column (e.g., C18) and a gradient elution profile. Acquire data in both positive and negative ionization modes.

  • Data Analysis: Compare the chromatograms of samples from different time points with the control (t=0). Identify new peaks that appear over time. Analyze the mass spectra of these new peaks to propose molecular formulas and fragmentation patterns for metabolite identification.

Quantitative Data from Related Compounds

While specific data for this compound is unavailable, the following table presents data on the degradation of a related compound, 2-butoxyethanol, which can provide insights into potential microbial candidates and degradation rates.

Microorganism Substrate Max. Growth Rate (µmax) Reference
Hydrogenophaga pseudoflava BOE32-Butoxyethanol0.204 h⁻¹ at 4 mM[1][2]
Pseudomonas putida BOE1002-Butoxyethanol0.645 h⁻¹ at 5 mM[1][2]
Pseudomonas vancouverensis BOE2002-Butoxyethanol0.395 h⁻¹ at 6 mM[1][2]

Note: These values are for a structurally different but related compound and should be used as a preliminary reference for designing your experiments.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-2-butenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Ethyl-2-butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a two-step process: the Horner-Wadsworth-Emmons (HWE) reaction to form the ethyl ester, followed by hydrolysis to the final carboxylic acid.

Scenario 1: Horner-Wadsworth-Emmons Reaction of Butan-2-one and Triethyl Phosphonoacetate

Problem: Low or no yield of ethyl 2-ethyl-2-butenoate.

Potential CauseSuggested Solution(s)
Incomplete deprotonation of the phosphonate. - Ensure the base is strong enough (e.g., NaH, LDA).- Use a fresh, anhydrous aprotic solvent (e.g., THF, DMF).- Allow sufficient time for the ylide to form before adding the ketone.
Low reactivity of the ketone. - Increase the reaction temperature, but monitor for side reactions.- Use a more reactive phosphonate reagent if possible.
Side reactions. - Self-condensation of butan-2-one can occur. Add the ketone slowly to the formed ylide at a low temperature to minimize this.- Michael addition of the ylide to the product can happen. Use a slight excess of the ketone.
Reagent quality. - Use freshly distilled butan-2-one.- Ensure the phosphonate reagent is pure.

Problem: Formation of multiple unexpected products.

Potential CauseSuggested Solution(s)
Presence of multiple acidic protons in the ketone. - Deprotonation can occur at either the methyl or methylene position of butan-2-one, leading to isomeric products. Using a bulky base like LDA can favor deprotonation at the less hindered methyl group.
Isomerization of the product. - The E/Z selectivity of the HWE reaction can be influenced by the reaction conditions. For stabilized ylides, the E-isomer is generally favored. To enhance E-selectivity, using LiCl with an amine base (Masamune-Roush conditions) can be effective.[1]
Contamination in starting materials. - Purify all starting materials before use.

Scenario 2: Hydrolysis of Ethyl 2-ethyl-2-butenoate

Problem: Incomplete hydrolysis to this compound.

Potential CauseSuggested Solution(s)
Insufficient reaction time or temperature. - Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC.
Inadequate amount of base or acid. - Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, H2SO4) is used.
Steric hindrance. - The ester is somewhat sterically hindered. A stronger base or more forcing conditions may be necessary.

Problem: Degradation of the product.

Potential CauseSuggested Solution(s)
Harsh reaction conditions. - Use milder hydrolysis conditions if possible (e.g., lower temperature for a longer time).- Careful neutralization and work-up are crucial to avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction of butan-2-one with triethyl phosphonoacetate to form ethyl 2-ethyl-2-butenoate, followed by acidic or basic hydrolysis to yield this compound.[1][2] The HWE reaction is generally preferred for creating α,β-unsaturated esters from ketones due to the higher reactivity of the phosphonate carbanion compared to Wittig reagents.[3]

Q2: What are the expected side products in the Horner-Wadsworth-Emmons reaction step?

A2: The primary side products can include isomers of the desired product due to non-selective deprotonation of butan-2-one. Self-condensation products of butan-2-one can also form. Additionally, the dialkylphosphate byproduct from the HWE reagent must be removed during workup.[2]

Q3: How can I improve the E/Z selectivity of the Horner-Wadsworth-Emmons reaction?

A3: For stabilized ylides, such as the one derived from triethyl phosphonoacetate, the (E)-alkene is typically the major product.[1] To further enhance E-selectivity, you can try using lithium or sodium bases and higher reaction temperatures.[1]

Q4: What are the optimal conditions for the hydrolysis of the ethyl ester?

A4: Basic hydrolysis using an excess of aqueous sodium hydroxide with an alcohol as a co-solvent, followed by heating, is a common method. Acidic hydrolysis with dilute sulfuric acid can also be employed. The choice depends on the stability of your compound to acid or base.

Q5: How can I purify the final this compound?

A5: After an aqueous workup to remove the salt byproducts, the crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Reaction Parameters for Horner-Wadsworth-Emmons Reaction

ParameterConditionExpected Outcome/Comments
Phosphonate Reagent Triethyl phosphonoacetateCommonly used stabilized ylide precursor.
Ketone Butan-2-oneStarting material.
Base Sodium Hydride (NaH)Strong base for ylide formation.
Solvent Tetrahydrofuran (THF), anhydrousAprotic solvent to facilitate the reaction.
Temperature 0 °C to refluxInitial deprotonation at 0 °C, followed by reflux to drive the reaction to completion.
Typical Yield Moderate to GoodYields can vary depending on the specific conditions and success of purification.

Table 2: Conditions for Hydrolysis

ParameterBasic HydrolysisAcidic Hydrolysis
Reagent Sodium Hydroxide (NaOH)Sulfuric Acid (H2SO4)
Solvent Ethanol/WaterWater
Temperature RefluxReflux
Reaction Time 2-4 hours2-4 hours
Work-up Acidification, ExtractionExtraction

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-ethyl-2-butenoate via Horner-Wadsworth-Emmons Reaction

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, during which the solution should become clear.

  • Reaction with Ketone: Slowly add butan-2-one (1.0 equivalent) to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-ethyl-2-butenoate.

Protocol 2: Hydrolysis of Ethyl 2-ethyl-2-butenoate to this compound

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-ethyl-2-butenoate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude acid by vacuum distillation.

Mandatory Visualization

Reaction_Workflow cluster_HWE Step 1: Horner-Wadsworth-Emmons Reaction cluster_Hydrolysis Step 2: Hydrolysis Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide_Formation Ylide Formation (NaH, THF, 0°C) Triethyl_phosphonoacetate->Ylide_Formation Butan-2-one Butan-2-one Reaction Reaction with Ketone (0°C to Reflux) Butan-2-one->Reaction Ylide_Formation->Reaction Ethyl_ester Ethyl 2-ethyl-2-butenoate Reaction->Ethyl_ester Hydrolysis_step Hydrolysis (NaOH/H2O, EtOH, Reflux) Ethyl_ester->Hydrolysis_step Final_Product This compound Hydrolysis_step->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in HWE Reaction Check_Ylide Check Ylide Formation (Color change? Anhydrous conditions?) Start->Check_Ylide Incomplete_Deprotonation Incomplete Deprotonation Check_Ylide->Incomplete_Deprotonation No/Poor Ylide Formation Check_Reaction Reaction Stalled? (Monitor by TLC/GC) Check_Ylide->Check_Reaction Ylide Formed Increase_Base Use stronger/fresh base Ensure anhydrous solvent Incomplete_Deprotonation->Increase_Base Low_Reactivity Low Ketone Reactivity Check_Reaction->Low_Reactivity Yes Side_Reactions Side Reactions Prevalent? Check_Reaction->Side_Reactions No Increase_Temp Increase reaction temperature Low_Reactivity->Increase_Temp Optimize_Addition Slow addition of ketone at low temp. Side_Reactions->Optimize_Addition

Caption: Troubleshooting logic for low yield in the HWE reaction.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Triethyl phosphonoacetate D Phosphonate Ylide (Carbanion) A->D Deprotonation B Butan-2-one E Betaine Intermediate B->E C Base (NaH) C->D D->E Nucleophilic Attack F Oxaphosphetane E->F Cyclization G Ethyl 2-ethyl-2-butenoate (E/Z mixture) F->G Elimination H Diethyl phosphate byproduct F->H

Caption: Simplified reaction pathway for the Horner-Wadsworth-Emmons reaction.

References

Validation & Comparative

A Comparative Guide to 2-Ethyl-2-butenoic Acid and Other Short-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-Ethyl-2-butenoic acid in comparison to key short-chain fatty acids, providing essential data for scientific research and therapeutic development.

This guide offers a comprehensive comparison of this compound with other significant short-chain fatty acids (SCFAs), including acetic acid, propionic acid, and butyric acid, as well as the structurally related branched-chain fatty acid, valproic acid. Tailored for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties, biological activities, and the underlying signaling pathways, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The foundational characteristics of a molecule, its physicochemical properties, dictate its biological fate and function. The following table provides a comparative summary of this compound and other relevant SCFAs.

PropertyThis compoundAcetic AcidPropionic AcidButyric AcidValproic Acid (2-propylpentanoic acid)
Molecular Formula C6H10O2C2H4O2[1]C3H6O2[2]C4H8O2[3]C8H16O2[4]
Molecular Weight ( g/mol ) 114.1460.05[5]74.08[2]88.11[6]144.21[4]
Boiling Point (°C) 209.05[7]118.1[5]141[2]163.5[8]221-222[9][10]
Melting Point (°C) 45.5[7]16.6[11]-20.7[2]-7.9[8]120[4]
pKa Not Available4.76[1]4.87[2]4.824.6-4.8[9][12]
Water Solubility Not AvailableMiscible[1]Miscible[2]Soluble[6]1.3 mg/mL[9][12]

Biological Activity and Key Signaling Pathways

Short-chain fatty acids are potent signaling molecules that exert their effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[13][14]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, they promote a more condensed chromatin structure, generally leading to transcriptional repression. SCFAs, particularly butyrate, are well-known inhibitors of HDACs. This inhibition results in histone hyperacetylation and a more open chromatin state, which can alter the expression of genes involved in processes such as inflammation and cancer.

The structure of an SCFA influences its HDAC inhibitory potency. Studies have suggested that straight-chain fatty acids are more potent HDAC inhibitors than their branched-chain counterparts. While specific IC50 values for this compound are not currently available, research on the structurally similar 2-ethylbutyric acid indicated that it possesses approximately half the HDAC inhibitory activity of valproic acid.[15] Butyrate remains the most potent HDAC inhibitor among the common SCFAs.[15]

HDAC_Inhibition SCFA Short-Chain Fatty Acid (e.g., Butyrate, this compound) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Histone Histone Protein HDAC->Histone Deacetylates Acetyl_Histone Acetylated Histone Histone->Acetyl_Histone Acetylation Chromatin Chromatin Acetyl_Histone->Chromatin Relaxation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

SCFA-mediated HDAC Inhibition Pathway.
G-Protein Coupled Receptor (GPCR) Activation

FFAR2 and FFAR3 are key cell surface receptors that sense the presence of SCFAs in the extracellular environment. Activation of these receptors initiates intracellular signaling cascades that modulate a wide array of physiological functions, including immune responses and hormone secretion.

The ligand specificity of these receptors varies:

  • FFAR2 is robustly activated by acetate, propionate, and butyrate.[16]

  • FFAR3 is preferentially activated by propionate and butyrate.[16]

To date, there is a lack of experimental data regarding the ability of this compound to activate either FFAR2 or FFAR3. Investigating this potential interaction is a crucial area for future research to fully understand the biological profile of this compound.

GPCR_Activation SCFA Short-Chain Fatty Acid (e.g., Propionate, Butyrate) GPCR GPCR (FFAR2/FFAR3) SCFA->GPCR Activates G_Protein G-protein GPCR->G_Protein Activates Effector Effector Molecule (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

SCFA-mediated GPCR Activation Pathway.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the comparative analysis of SCFA activity. This section outlines the core methodologies for SCFA quantification and the assessment of their HDAC inhibitory potential.

Gas Chromatography (GC) for SCFA Quantification

Objective: To accurately measure the concentrations of individual SCFAs in complex biological matrices.

Methodology:

  • Sample Preparation: Biological samples, such as plasma or fecal extracts, are acidified to convert the SCFA salts to their more volatile free acid form. An internal standard is incorporated to ensure accurate quantification.

  • Extraction: The protonated SCFAs are extracted from the aqueous sample into an organic solvent like diethyl ether.

  • Derivatization (Optional): To enhance volatility and improve chromatographic separation, SCFAs can be derivatized.

  • GC Analysis: The prepared sample is injected into a gas chromatograph equipped with a Flame Ionization Detector (GC-FID). The SCFAs are separated based on their volatility and interaction with a capillary column.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a concurrently run standard curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Biological Sample Acidification Acidification & Internal Standard Sample->Acidification Extraction Solvent Extraction Acidification->Extraction Injection Injection into GC-FID Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection by FID Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Workflow for SCFA Quantification by GC-FID.
In Vitro HDAC Inhibition Assay

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of HDACs.

Methodology:

  • Reaction Setup: Recombinant HDAC enzyme and the test compound (e.g., this compound) are pre-incubated in a suitable assay buffer.

  • Substrate Addition: A fluorogenic HDAC substrate is introduced to initiate the enzymatic reaction.

  • Deacetylation: The HDAC enzyme catalyzes the removal of the acetyl group from the substrate.

  • Signal Development: A developer solution is added, which acts on the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Detection: The intensity of the fluorescent signal, which is inversely proportional to HDAC activity, is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the fluorescence signal against a range of compound concentrations.

HDAC_Assay cluster_reaction Reaction Steps cluster_detection Detection cluster_analysis Data Analysis Incubation Incubate HDAC Enzyme with Test Compound Substrate_Add Add Fluorogenic Substrate Incubation->Substrate_Add Deacetylation Deacetylation by HDAC Substrate_Add->Deacetylation Developer_Add Add Developer Deacetylation->Developer_Add Fluorescence_Read Measure Fluorescence Developer_Add->Fluorescence_Read IC50_Calc Calculate IC50 Value Fluorescence_Read->IC50_Calc

Workflow for In Vitro HDAC Inhibition Assay.

Conclusion

This compound presents a unique structural profile among short-chain fatty acids. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological activity. Based on structure-activity relationships of related compounds, it is hypothesized to be a less potent HDAC inhibitor than linear SCFAs. Its interaction with SCFA-sensing GPCRs, FFAR2 and FFAR3, remains an open and critical question for future investigation. The experimental frameworks provided herein offer a robust starting point for the comprehensive biological characterization of this compound and other novel SCFA candidates. Such research is imperative to unlock their full therapeutic potential in a range of human diseases.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Ethyl-2-butenoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing. The guide outlines common analytical techniques, their validation parameters based on analogous compounds, and detailed experimental protocols.

Introduction to Analytical Approaches

The quantification of short-chain unsaturated carboxylic acids like this compound in various matrices requires robust and reliable analytical methods. The most common and well-established techniques for such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation. For enhanced specificity and sensitivity, these separation techniques are often coupled with Mass Spectrometry (MS).[1][2][3]

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[4][5]

Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC and GC methods for the analysis of short-chain carboxylic acids, which can be considered representative for the validation of a this compound assay.

Table 1: Comparison of HPLC and GC Methods for Short-Chain Carboxylic Acid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Typical Column Reverse-phase C18 or C8 columns.[6][7]Capillary columns with polar stationary phases (e.g., WAX).
Detector UV-Vis, Refractive Index (RI), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]
Sample Volatility Not required.Required; derivatization is often necessary to increase volatility and thermal stability.
Derivatization Generally not required, but can be used to enhance detection.[3]Often mandatory for acidic compounds to improve peak shape and sensitivity. Common agents include silylating agents (e.g., BSTFA) or alkyl chloroformates.[3][8]
Sensitivity Moderate to high, depending on the detector.High, especially with FID for carbon-containing analytes.[2]
Specificity Good, can be significantly enhanced with MS detection.Good, especially with MS detection which provides structural information.

Table 2: Typical Method Validation Parameters

Validation ParameterHPLC-UVGC-FID
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98 - 102%[9]95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng - µg/mL rangepg - ng/mL range
Limit of Quantitation (LOQ) ng - µg/mL range[9]pg - ng/mL range[8]
Specificity Demonstrated by peak purity analysis and comparison with a reference standard.Demonstrated by retention time matching and, if using MS, mass spectral library matching.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the development and validation of an analytical method for this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

1. Objective: To determine the concentration of this compound in a sample solution.

2. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[6][7]

  • Reference Standard: this compound of known purity.

  • Sample Solvent: A mixture of the mobile phase components.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 210-220 nm for unsaturated acids).

  • Mobile Phase Gradient: Isocratic or gradient elution depending on the complexity of the sample matrix. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.

4. Validation Procedure:

  • Specificity: Inject the sample solvent, a placebo sample (if applicable), and a spiked sample to demonstrate that no other components co-elute with the analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at three different concentration levels. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Perform multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Objective: To determine the concentration of this compound in a sample, particularly for volatile matrices or when higher sensitivity is required.

2. Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary GC column (e.g., a polar phase like a wax column).

  • Carrier Gas: Helium or Nitrogen.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an alkyl chloroformate.[8]

  • Reference Standard: this compound of known purity.

  • Solvent: A suitable organic solvent like dichloromethane or ethyl acetate.

3. Derivatization Procedure:

  • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

  • Add the derivatization reagent and a suitable solvent.

  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.

  • Cool to room temperature before injection.

4. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure elution of the derivatized analyte.

  • Carrier Gas Flow: Constant flow or constant pressure mode, as recommended for the column.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

5. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, using the derivatized standard and samples.

Visualizations

The following diagrams illustrate the key workflows in the validation of an analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end End: Method is Validated report->end

Caption: A typical workflow for the validation of an analytical method.

Method_Selection_Decision_Tree start Sample Matrix & Analyte Properties volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gc Consider Gas Chromatography (GC) volatility->gc  Yes derivatization Is derivatization feasible? volatility->derivatization  No hplc Consider High-Performance Liquid Chromatography (HPLC) derivatization->hplc  No gc_deriv GC with Derivatization derivatization->gc_deriv  Yes

Caption: Decision tree for selecting an appropriate chromatographic method.

References

A Comparative Analysis of the Biological Efficacy of 2-Ethyl-2-butenoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 2-Ethyl-2-butenoic acid and its corresponding esters. Due to a scarcity of direct comparative studies, this analysis draws upon available data for the parent acid, its esters, and structurally similar short-chain fatty acids (SCFAs) to infer potential differences in their biological activities. The primary focus is on antimicrobial and cytotoxic effects, with an exploration of the potential underlying signaling pathways.

Data Presentation: A Comparative Overview

For context, a study on various alkenoic and alkynoic acids and their esters demonstrated the antifungal properties of these compounds. Notably, ethyl crotonate, an isomer of the ethyl ester of this compound, was shown to inhibit mold development.[1] Another study on phenolic acids revealed that the antimicrobial and antioxidant activities of their alkyl esters can increase with the length of the alkyl chain. Conversely, a separate investigation into organic acids and their derivatives suggested that the acid form may possess stronger in vitro antimicrobial activity than its ester counterpart in some cases.

Table 1: Antifungal Activity of Ethyl Crotonate (Isomer of Ethyl 2-Ethyl-2-butenoate)

CompoundConcentration for Mold Inhibition
Ethyl Crotonate200 mg per 2.6-liter desiccator

Data extracted from a study on the antifungal properties of various alkenoic and alkynoic acid esters.[1]

Experimental Protocols

To facilitate further research in this area, this section details standard experimental protocols for assessing the antimicrobial and cytotoxic activities of compounds like this compound and its esters.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 colony-forming units/mL).

  • Serial Dilution of Test Compounds: The test compounds (this compound and its esters) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a medium containing MTT solution, and the plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways

Short-chain fatty acids (SCFAs), a class of molecules to which this compound belongs, are known to exert their biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[2][3][4] Esterification can alter the physicochemical properties of the molecule, such as lipophilicity, which may influence its ability to cross cell membranes and interact with these targets.

The free acid form, being more polar, may primarily interact with cell surface GPCRs, such as GPR41 and GPR43. In contrast, the less polar ester form may more readily diffuse across the cell membrane and act on intracellular targets like HDACs.

SCFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-Ethyl-2-butenoic_Acid This compound GPCR G-Protein Coupled Receptor (e.g., GPR41/43) 2-Ethyl-2-butenoic_Acid->GPCR Activation Downstream Downstream Signaling (e.g., Gene Expression Changes, Modulation of Inflammation) GPCR->Downstream Signal Transduction Ester This compound Ester (Increased Membrane Permeability) HDAC Histone Deacetylase (HDAC) Ester->HDAC Inhibition HDAC->Downstream Altered Gene Expression Efficacy_Comparison_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Comparison Synthesis_Acid Synthesize & Purify This compound Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Synthesis_Acid->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Synthesis_Acid->Cytotoxicity Synthesis_Ester Synthesize & Purify Esters (e.g., Ethyl, Methyl) Synthesis_Ester->Antimicrobial Synthesis_Ester->Cytotoxicity Data_Comparison Compare IC50/MIC values Antimicrobial->Data_Comparison Cytotoxicity->Data_Comparison Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) In_Vivo In Vivo Efficacy Models (if applicable) Pathway_Analysis->In_Vivo Conclusion Draw Conclusions on Relative Efficacy In_Vivo->Conclusion Data_Comparison->Pathway_Analysis Based on Potency Data_Comparison->Conclusion

References

comparative study of different synthetic routes to 2-Ethyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of 2-Ethyl-2-butenoic acid, comparing common organic reactions with respect to their efficiency, practicality, and yield.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its strategic importance necessitates the selection of an optimal synthetic route that balances yield, cost, and scalability. This guide provides a comparative analysis of four potential synthetic pathways to this compound: the Malonic Ester Synthesis, the Reformatsky Reaction, the Wittig Reaction, and the Aldol Condensation. Each route is presented with a detailed experimental protocol and a summary of its key performance indicators.

Comparative Data of Synthetic Routes

Synthetic RouteKey ReactantsReaction Time (approx.)Yield (%)PurityKey AdvantagesKey Disadvantages
Malonic Ester Synthesis Diethyl malonate, 1-bromobutane10-12 hours~75-85HighHigh yield, good purity, reliable method.Multi-step process, use of strong base.
Reformatsky Reaction Butan-2-one, Ethyl bromoacetate, Zinc3-4 hours~60-70Moderate to HighOne-pot reaction, milder conditions than Grignard.Yield can be variable, requires activated zinc.
Wittig Reaction Propanal, (1-Carboxyethyl)triphenylphosphonium bromide6-8 hours~50-60ModerateForms C=C bond with high regioselectivity.Stoichiometric phosphine oxide byproduct, moderate yield.
Aldol Condensation Butanal, Propanoic anhydride12-16 hours~40-50ModerateAtom economical, readily available starting materials.Potential for side reactions, moderate yield and purity.

Logical Flow of Synthetic Comparisons

Comparative Workflow for this compound Synthesis Start Start Target_Molecule This compound Start->Target_Molecule Route1 Malonic Ester Synthesis Target_Molecule->Route1 Route2 Reformatsky Reaction Target_Molecule->Route2 Route3 Wittig Reaction Target_Molecule->Route3 Route4 Aldol Condensation Target_Molecule->Route4 Comparison Comparative Analysis (Yield, Purity, Time, etc.) Route1->Comparison Route2->Comparison Route3->Comparison Route4->Comparison Decision Optimal Route Selection Comparison->Decision

Caption: Workflow for selecting the optimal synthetic route to this compound.

Experimental Protocols

Malonic Ester Synthesis

This classical approach involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • 1-Bromobutane (1.05 eq) is then added slowly, and the mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give diethyl 2-butylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • The crude diethyl 2-butylmalonate is refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups.

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • The acidified solution is then heated to reflux for 4-6 hours to effect decarboxylation.

  • After cooling, the product is extracted with diethyl ether. The organic layer is washed with water, dried, and the solvent is evaporated.

  • The crude this compound is purified by vacuum distillation.

Reformatsky Reaction

This method utilizes an organozinc reagent to form a β-hydroxy ester, which is then dehydrated.

  • A mixture of freshly activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF) is heated gently until the iodine color disappears.

  • A solution of butan-2-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated.

  • The resulting crude β-hydroxy ester is then dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark apparatus to remove water.

  • The ester is hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield this compound, which is purified by distillation.

Wittig Reaction

The Wittig reaction provides a direct route to the α,β-unsaturated acid from an aldehyde and a phosphonium ylide.

  • (1-Carboxyethyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 2-bromopropanoic acid.

  • In a flame-dried, three-necked flask under an inert atmosphere, the phosphonium salt (1.1 eq) is suspended in anhydrous THF.

  • Two equivalents of a strong base, such as n-butyllithium, are added at -78 °C to generate the ylide.

  • A solution of propanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with water, and the THF is removed under reduced pressure.

  • The aqueous layer is washed with diethyl ether to remove triphenylphosphine oxide.

  • The aqueous layer is then acidified with hydrochloric acid, and the product is extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Aldol Condensation

This route involves the condensation of an aldehyde with an acid anhydride, followed by dehydration.

  • A mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) is heated at 140-150 °C for 8-12 hours.

  • The reaction mixture is cooled and then poured into water.

  • The mixture is steam distilled to remove unreacted butanal.

  • The residue is cooled, and the product is extracted with diethyl ether.

  • The ethereal solution is washed with a saturated solution of sodium bicarbonate.

  • The sodium bicarbonate extracts are combined and acidified with dilute hydrochloric acid to precipitate the crude this compound.

  • The product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The Malonic Ester Synthesis offers high yields and purity, making it a reliable choice for producing high-quality material. The Reformatsky Reaction provides a more direct, one-pot approach with milder conditions, which can be advantageous for certain applications. The Wittig Reaction is valuable for its high regioselectivity in forming the double bond, although it suffers from moderate yields and the generation of a stoichiometric byproduct. Finally, the Aldol Condensation is an atom-economical option that utilizes readily available starting materials but may result in lower yields and purity due to potential side reactions. A thorough evaluation of these factors will enable the selection of the most appropriate synthetic strategy.

Quantitative Analysis of 2-Ethyl-2-butenoic Acid in Complex Mixtures: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific organic acids like 2-Ethyl-2-butenoic acid in complex biological or chemical matrices is a critical task. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While data for this compound is limited, this guide draws upon established methods for structurally similar branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs) to provide a comprehensive overview of expected performance and detailed experimental protocols.

Comparative Performance of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS and LC-MS/MS are the most powerful and commonly employed methods for this application.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique, particularly for volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity and can often analyze compounds without the need for derivatization. This can simplify sample preparation and reduce the potential for analytical errors.

Below is a summary of the performance characteristics of these methods based on data from the analysis of related BCFAs and SCFAs.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)LC-MS/MS with Derivatization
Limit of Detection (LOD) 0.244 - 0.977 µM[1][2]~0.001 mM[3]Not explicitly found, but expected to be very low
Limit of Quantitation (LOQ) 5-10 ng/mL (as FAME derivative)[4]Not explicitly found, but higher than LODNot explicitly found, but expected to be very low
**Linearity (R²) **>0.99>0.998[3]>0.99
Precision (RSD%) <15%<12% (intra-day), <20% (inter-day)[3]<15%
Accuracy/Recovery (%) 55.7% to 97.9%[1][2]92% to 120%[3]Within acceptable criteria[5]
Derivatization Required? YesNoYes
Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. The following sections provide representative protocols for the GC-MS and LC-MS/MS analysis of short-chain fatty acids, which can be adapted for this compound.

Protocol 1: Quantitative Analysis by GC-MS with PFBBr Derivatization

This method is based on the derivatization of the carboxylic acid with pentafluorobenzyl bromide (PFBBr) followed by GC-MS analysis. This technique is suitable for achieving low detection limits.[1][2]

1. Sample Preparation and Extraction:

  • Acidify the sample (e.g., plasma, microbial culture supernatant) with hydrochloric acid.

  • Extract the SCFAs, including this compound, using a suitable organic solvent such as methyl tert-butyl ether (MTBE).

  • Vortex and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

2. Derivatization:

  • The optimal conditions for derivatization with PFBBr are a reaction time of 90 minutes at 60°C and a pH of 7.[1][2]

  • Add the PFBBr reagent to the extracted sample.

  • After the reaction, evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).

3. GC-MS Analysis:

  • GC Column: A DB-225ms column (30 m) hyphenated with a DB-5ms column (30 m) can provide excellent separation of SCFAs.[1][2]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute, hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: Quantitative Analysis by LC-MS/MS (Direct Injection)

This method allows for the direct quantification of SCFAs without a derivatization step, simplifying the workflow and increasing throughput.[3]

1. Sample Preparation:

  • For biological fluids like plasma or serum, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., orthophosphoric acid).[3]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis. An appropriate internal standard (e.g., an isotopically labeled version of the analyte) should be added before this step.

2. LC-MS/MS Analysis:

  • LC Column: A Porous Graphitic Carbon (PGC) column (e.g., ThermoFisher PGC 3 µm, 50 mm × 2.1 mm) is suitable for separating polar compounds like SCFAs.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.15 mL/min.[3]

  • Gradient:

    • Start with 0% B.

    • Increase to 60% B over 4 minutes.

    • Wash with 100% B for 2 minutes.

    • Re-equilibrate with 100% A for 4 minutes.[3]

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Visualizing the Workflow

A clear understanding of the experimental sequence is essential for planning and execution. The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a complex mixture.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Complex Mixture (e.g., Plasma, Culture) extraction Extraction (e.g., LLE, SPE) sample->extraction derivatization Derivatization (Optional, for GC) extraction->derivatization chromatography Chromatographic Separation (GC or HPLC) derivatization->chromatography detection Mass Spectrometry (MS or MS/MS) chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

References

Comparative Analysis of 2-Ethyl-2-butenoic Acid and Its Structural Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Ethyl-2-butenoic acid and its structural analogs. Due to the limited direct experimental data on this compound, this guide focuses on well-characterized structural analogs, including Valproic Acid (VPA), Crotonic Acid, and other short-chain fatty acids (SCFAs). The data presented herein is intended to provide a predictive framework for the potential cross-reactivity and biological interactions of this compound in various biological assays.

Structural Similarity and Potential for Cross-Reactivity

This compound is a branched, unsaturated short-chain fatty acid. Its structure shares key features with other biologically active molecules, suggesting a potential for cross-reactivity in biological systems. The primary analogs considered in this guide are:

  • Valproic Acid (VPA): A widely used antiepileptic drug, VPA is a branched-chain carboxylic acid. Its various metabolites and derivatives have been extensively studied.[1][2][3]

  • Crotonic Acid: A simple unsaturated short-chain fatty acid.

  • Other Short-Chain Fatty Acids (SCFAs): Including acetate, propionate, and butyrate, which are known to interact with specific cellular receptors.

The structural similarities form the basis for predicting the biological activity profile of this compound.

Comparative Biological Activity Data

The following tables summarize the biological activities of this compound analogs in key biological assays. This data provides a benchmark for predicting the potential interactions of this compound.

Table 1: Comparative Activity in Receptor Binding Assays

CompoundReceptor TargetAssay TypeKey Parameter (e.g., IC50, EC50)Reference
Valproic AcidEstrogen Receptor α (ERα)Reporter Gene AssayEnhances 17β-estradiol-induced activation[4]
Valproic AcidAndrogen Receptor (AR)Reporter Gene AssaySlight induction of AR activity[4]
ButyrateFree Fatty Acid Receptor 2 (FFAR2)Molecular DockingLowest binding energy compared to acetate and propionate[5]
ButyrateFree Fatty Acid Receptor 3 (FFAR3)Molecular DockingLowest binding energy compared to acetate and propionate[5]
PropionateFree Fatty Acid Receptor 2 (FFAR2)[35S]GTPγS binding assayActivates receptor[6]
AcetateFree Fatty Acid Receptor 2 (FFAR2)[35S]GTPγS binding assayActivates receptor[6]

Table 2: Comparative Activity in Enzyme Inhibition Assays

CompoundEnzyme TargetAssay TypeKey Parameter (e.g., IC50, Ki)Reference
Valproic AcidHistone Deacetylase (HDAC)In vitro activity assayIC50 for HDAC1 = 0.4 mM[4]
Valproic AcidGABA Transaminase (GABA-T)Enzymatic AssayIndirectly inhibits GABA degradation[3]
Valproic AcidSuccinate Semialdehyde Dehydrogenase (SSADH)Enzymatic AssayIndirectly inhibits GABA degradation[3]
Various Carboxylic AcidsCarboxylic Acid Reductases (CARs)Kinetic AnalysisElectron-rich acids are favored substrates

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Receptor Binding Assay: Reporter Gene Assay for Nuclear Receptors (ERα and AR)

This protocol is based on the methodology used to assess the impact of Valproic Acid and its derivatives on the activation of estrogen and androgen receptors.[4]

Objective: To determine if a test compound can modulate the transcriptional activity of a specific nuclear receptor in response to its cognate ligand.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for the nuclear receptor of interest (e.g., pCMV-ERα)

  • Reporter vector containing a hormone response element upstream of a reporter gene (e.g., pGL3-ERE-luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and reference ligand (e.g., 17β-estradiol for ERα)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations, with and without the reference ligand. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Compare the activity in the presence of the test compound to the controls to determine its effect on receptor activation.

Enzyme Inhibition Assay: In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is based on the methodology to determine the inhibitory activity of compounds against HDAC enzymes.[4]

Objective: To quantify the inhibitory effect of a test compound on the activity of a specific HDAC isozyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer

  • Developer solution

  • Test compound (e.g., this compound) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound and its analogs.

FFAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA (e.g., Butyrate, Propionate) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 binds FFAR3 FFAR3 (GPR41) SCFA->FFAR3 binds Gq11 Gq/11 FFAR2->Gq11 Gio Gi/o FFAR2->Gio FFAR3->Gio PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gio->AC inhibits IP3_DAG ↑ IP3, DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inflammation, Hormone Secretion) cAMP->Cellular_Response Ca2 ↑ [Ca2+] IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC activates Ca2->Cellular_Response MAPK MAPK (ERK1/2) PKC->MAPK activates MAPK->Cellular_Response VPA_MoA cluster_GABA GABAergic Synapse cluster_HDAC Epigenetic Regulation VPA Valproic Acid (VPA) GABA_T GABA Transaminase (GABA-T) VPA->GABA_T inhibits SSADH Succinate Semialdehyde Dehydrogenase (SSADH) VPA->SSADH inhibits HDAC Histone Deacetylase (HDAC) VPA->HDAC inhibits GABA_degradation GABA Degradation GABA_T->GABA_degradation SSADH->GABA_degradation GABA_levels ↑ GABA Levels GABA_degradation->GABA_levels Anticonvulsant_Effect Anticonvulsant Effect GABA_levels->Anticonvulsant_Effect Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Anticonvulsant_Effect Cross_Reactivity_Workflow start Start: Select Analogs of This compound assay_selection Select Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) start->assay_selection data_collection Gather Quantitative Data (IC50, EC50, Ki) assay_selection->data_collection protocol_dev Detail Experimental Protocols assay_selection->protocol_dev viz Create Visualizations (Signaling Pathways, Workflows) assay_selection->viz data_table Summarize Data in Comparison Tables data_collection->data_table guide_gen Generate Comparison Guide protocol_dev->guide_gen data_table->guide_gen viz->guide_gen

References

A Comparative Guide to Purity Determination of Synthesized 2-Ethyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any newly synthesized compound. For 2-Ethyl-2-butenoic acid, a valuable intermediate in various chemical syntheses, ensuring high purity is paramount for its intended applications. This guide provides a comparative overview of four common analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Acid-Base Titration.

Comparison of Analytical Methodologies

The choice of analytical method for purity determination depends on various factors including the expected purity level, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the four methods discussed in this guide.

ParameterHPLC-UVGC-FIDqNMRAcid-Base Titration
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility, universal detection of organic compoundsIntrinsic quantitative signal proportional to the number of nucleiNeutralization reaction between acid and base
Selectivity High, can separate isomers and related impuritiesHigh, excellent separation of volatile impuritiesHigh, structurally specificLow, titrates all acidic protons
Precision (RSD) < 1%< 2%< 1%< 0.5%
Accuracy High (98-102% recovery)[1]High (typically >95% recovery)[2]Very High (can be a primary method)High, but susceptible to interferences
LOD/LOQ Low (µg/mL to ng/mL range)[1]Low (µg/mL to ng/mL range)Moderate (mg/mL range)High (mg/mL range)
Throughput High (with autosampler)High (with autosampler)ModerateLow to Moderate
Primary Use Purity and impurity profilingPurity and volatile impurity profilingAbsolute purity determination, structural confirmationAssay of total acidity

Potential Impurities in Synthesized this compound

The synthesis of this compound often involves an aldol condensation reaction. This synthetic route can introduce several potential impurities that need to be monitored.

  • Starting Materials: Unreacted starting materials such as butyraldehyde and its self-condensation products.

  • Isomers: Positional or geometric isomers of this compound.

  • Side-Products: Byproducts from side reactions, such as higher molecular weight condensation products.

  • Solvents: Residual solvents used during the synthesis and purification process.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for each of the four analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for the analysis of this compound.

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 mixture of aqueous to organic phase.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent method for the analysis of volatile compounds and is particularly useful for detecting residual solvents and other volatile impurities.

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL. Further dilute this solution to about 1 mg/mL for injection. An internal standard (e.g., a long-chain alkane) can be added for improved quantitation.

Chromatographic Conditions:

  • Column: A polar capillary column (e.g., a wax-type column like DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for carboxylic acids.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.[5]

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 230 °C) to ensure the elution of all components. A typical program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 230 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Quantification: Purity is determined by area percent normalization. For more accurate results, a calibration curve with a reference standard should be prepared.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

Sample Preparation: Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

Quantification: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard. The molar ratio is then converted to a mass percentage.[6]

Acid-Base Titration

This classical method provides a determination of the total acidic content of the sample.

Procedure:

  • Accurately weigh approximately 100-200 mg of the synthesized this compound into a flask.

  • Dissolve the sample in a suitable solvent (e.g., 50 mL of neutralized ethanol or a mixture of ethanol and water).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent pink color in the case of phenolphthalein).

  • Record the volume of the titrant used.

Calculation: The purity of the this compound is calculated based on the volume of titrant, its concentration, the mass of the sample, and the stoichiometry of the acid-base reaction (which is 1:1 in this case).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity determination of this compound.

Purity_Determination_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Purity Determination cluster_result Final Result Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Initial_Assessment Initial Qualitative Assessment (e.g., TLC, melting point) Crude_Product->Initial_Assessment Purification Purification (e.g., Recrystallization, Distillation) Initial_Assessment->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC-UV Purified_Product->HPLC Impurity Profile GC_FID GC-FID Purified_Product->GC_FID Volatile Impurities qNMR qNMR Purified_Product->qNMR Absolute Purity Titration Acid-Base Titration Purified_Product->Titration Total Acidity Final_Purity Final Purity Specification HPLC->Final_Purity GC_FID->Final_Purity qNMR->Final_Purity Titration->Final_Purity

Caption: Workflow for the synthesis, purification, and purity determination of this compound.

Analytical_Method_Selection cluster_screening Screening & Impurity Profiling cluster_quantitative Quantitative Assay cluster_decision Decision Start Need to Determine Purity of this compound Screening Initial Screening for Unknown Impurities? Start->Screening Quantitative Primary Goal? Start->Quantitative HPLC_Screen HPLC-UV for non-volatile impurities Screening->HPLC_Screen Yes Screening->Quantitative No GC_FID_Screen GC-FID for volatile impurities HPLC_Screen->GC_FID_Screen Decision_HPLC Use HPLC-UV HPLC_Screen->Decision_HPLC Decision_GC Use GC-FID GC_FID_Screen->Decision_GC Absolute_Purity Absolute Purity (Primary Method) Quantitative->Absolute_Purity Absolute Purity Total_Acidity Total Acidity (Assay) Quantitative->Total_Acidity Assay qNMR_Assay qNMR Absolute_Purity->qNMR_Assay Titration_Assay Acid-Base Titration Total_Acidity->Titration_Assay Decision_qNMR Use qNMR qNMR_Assay->Decision_qNMR Decision_Titration Use Titration Titration_Assay->Decision_Titration

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.